molecular formula C24H27N3O4 B11160370 N-{4-[(4-acetylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

N-{4-[(4-acetylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160370
M. Wt: 421.5 g/mol
InChI Key: APHAAZHNDVVRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-acetylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylphenyl group, a carbamoyl group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-acetylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-acetylphenyl isocyanate with 4-aminophenyl butyl ketone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-acetylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(4-acetylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{4-[(4-acetylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-acetylphenyl)carbamoyl]phenyl}-2-furamide
  • N-{4-[(4-acetylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxylate

Uniqueness

N-{4-[(4-acetylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-1-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H27N3O4/c1-3-4-13-27-15-19(14-22(27)29)24(31)26-21-11-7-18(8-12-21)23(30)25-20-9-5-17(6-10-20)16(2)28/h5-12,19H,3-4,13-15H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

APHAAZHNDVVRJS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.